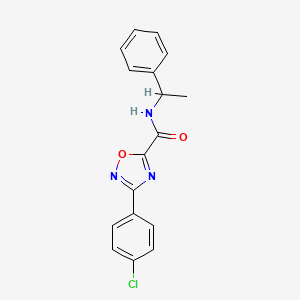

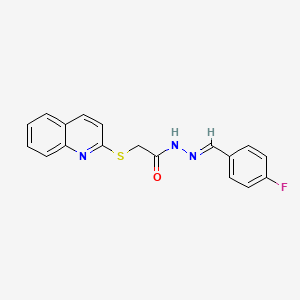

![molecular formula C24H30N4O B5554484 2-[(5-甲基吡嗪-2-基)甲基]-9-[(2E)-3-苯基丙-2-烯-1-基]-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5554484.png)

2-[(5-甲基吡嗪-2-基)甲基]-9-[(2E)-3-苯基丙-2-烯-1-基]-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This chemical compound is part of the 3,9-diazaspiro[5.5]undecane family, a group notable for its diverse applications in pharmaceutical and chemical research. The compound embodies a structural complexity that allows for a wide range of chemical reactions and properties, making it a subject of interest for synthesis and property analysis.

Synthesis Analysis

The practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, including derivatives similar to the compound , involves a key step of Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This process allows for the introduction of various substituents, showcasing the compound's flexibility in synthesis processes (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including those similar to our compound, is characterized by their spirocyclic nature which impacts their chemical and physical properties. X-ray crystallography and NMR techniques are typically employed to elucidate their structure, demonstrating the compounds' complex spirocyclic frameworks and potential for diverse chemical functionality (Islam et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its participation in Michael addition reactions, a pivotal method for constructing its diazaspiro[5.5]undecane core. This reactivity facilitates the attachment of various functional groups, enabling the synthesis of a broad range of derivatives with potential bioactivity and pharmaceutical applications (Cordes et al., 2013).

科学研究应用

CCR8拮抗剂

与2-[(5-甲基吡嗪-2-基)甲基]-9-[(2E)-3-苯基丙-2-烯-1-基]-2,9-二氮杂螺[5.5]十一烷-3-酮类似的化合物已被确定为CCR8拮抗剂,可用于治疗趋化因子介导的疾病,尤其是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸道疾病(Norman, 2007)。

抗高血压特性

一种相关的化合物,9-取代的1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮,在自发性高血压大鼠中表现出有效的抗高血压作用。该化合物的抗高血压活性归因于外周α1-肾上腺素受体阻断(Clark等人,1983)。

固相合成

该化合物已被用于哌嗪和二氮杂螺环的固相合成中。此过程涉及将伯胺与树脂结合的双甲磺酸酯直接环化,由α-甲基苄基氨基甲酸酯树脂连接子促进(Macleod等人,2006)。

含氮螺杂环的合成

使用该化合物已经实现了含氮螺杂环(包括2,4-二氮杂螺[5.5]十一烷-1,3,5,9-四酮)的高效无催化剂合成。这些合成因其高产率和短反应时间而具有重要意义(Aggarwal等人,2014)。

生物活性与合成

对结构上与该化合物相关的1,9-二氮杂螺[5.5]十一烷的综述,重点介绍了它们在治疗肥胖、疼痛和心血管疾病等多种疾病中的潜在用途(Blanco-Ania等人,2017)。

最小化药物混杂性

已经对二氮杂螺环的衍生物进行了研究,以最大程度地减少跨胺能G蛋白偶联受体的药物混杂性,从而提高这些化合物的选择性(Reilly等人,2019)。

光物理研究和TDDFT计算

二氮杂螺化合物因其光物理性质和溶剂变色分析而受到研究,通过TDDFT计算获得了理论吸收光谱。这项研究有助于理解化合物的谱学性质及其在不同溶剂中的行为(Aggarwal & Khurana, 2015)。

抗伤害感受作用

与2-[(5-甲基吡嗪-2-基)甲基]-9-[(2E)-3-苯基丙-2-烯-1-基]-2,9-二氮杂螺[5.5]十一烷-3-酮在结构上相似的化合物LXM-10,已显示在小鼠中具有显著的抗伤害感受作用,表明其具有潜在的镇痛应用(Yue等人,2007)。

属性

IUPAC Name |

2-[(5-methylpyrazin-2-yl)methyl]-9-[(E)-3-phenylprop-2-enyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O/c1-20-16-26-22(17-25-20)18-28-19-24(10-9-23(28)29)11-14-27(15-12-24)13-5-8-21-6-3-2-4-7-21/h2-8,16-17H,9-15,18-19H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWJOUZIJFAAEZ-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)CN2CC3(CCC2=O)CCN(CC3)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylpyrazin-2-YL)methyl]-9-[(2E)-3-phenylprop-2-EN-1-YL]-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

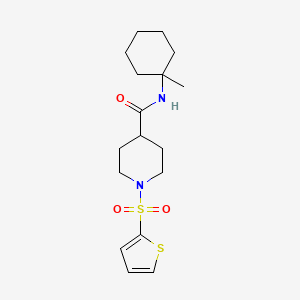

![(1S*,5R*)-3-(6-cyclopropylpyrimidin-4-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554403.png)

![2-(3-butoxyphenyl)-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5554407.png)

![4-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}morpholine](/img/structure/B5554411.png)

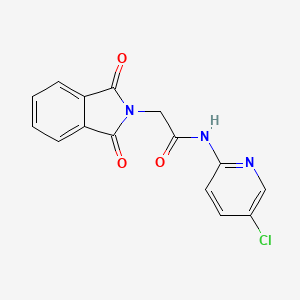

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554496.png)

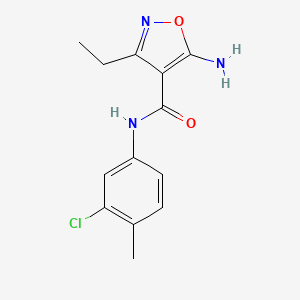

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)